N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a synthesized compound that has been studied for its pharmacological activities . It’s a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The compound is synthesized as part of efforts to combat antimicrobial and anticancer drug resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Activities
Research has shown that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide exhibit significant antimicrobial and anticancer properties. For instance, Sharma et al. (2019) studied the pharmacological activities of these derivatives, revealing promising antimicrobial activity against bacterial and fungal species and notable anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) through molecular docking studies, indicating their potential as lead compounds for drug design (Sharma et al., 2019).
Synthesis of Heterocyclic Compounds
Janardhan et al. (2014) demonstrated the use of N-aryl-2-chloroacetamides as electrophilic building blocks for synthesizing thiazolo[3,2-a]pyrimidinone derivatives, highlighting their role in forming ring-annulated products. This synthesis involves the elimination of aniline/2-aminobenzothiazole as a by-product and has been validated through analytical and spectral studies, including X-ray data, confirming the structural integrity of the reaction products (Janardhan et al., 2014).
Antitumor and Anticonvulsant Activities
Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against A549 human lung adenocarcinoma cells. The study found that certain derivatives exhibited high selectivity and significant apoptosis induction, suggesting their potential as anticancer agents. Moreover, Nath et al. (2021) explored the anticonvulsant evaluation of indoline derivatives of benzothiazole acetamide, demonstrating significant activity against seizures, indicating their therapeutic potential in epilepsy management (Evren et al., 2019); (Nath et al., 2021).
Future Directions
The compound has shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it has the potential to be used as a lead compound for rational drug designing .
Mechanism of Action
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEOBADTQIURFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.